GLYCERYL GLYCYRRHETINATE
Description
Properties
CAS No. |
108916-85-4 |
|---|---|
Molecular Formula |
C33H52O6 |
Molecular Weight |
544.76238 |
Synonyms |
GLYCERYL GLYCYRRHETINATE |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Glyceryl Glycyrrhetinate and Analogues
Methods for Glyceryl Esterification of Glycyrrhetinic Acid
The synthesis of Glyceryl Glycyrrhetinate (B1240380) involves the direct esterification of glycyrrhetinic acid with glycerol (B35011). This process can be achieved through several methods, primarily distinguished by the catalytic conditions and reaction environment.
One common approach involves reacting approximately equimolar amounts of glycyrrhetinic acid and glycerol, sometimes with a slight excess (5-10%) of glycerol. google.com The reaction can be catalyzed by acids such as paratoluenesulfonic acid or methanesulfonic acid. google.com Alternatively, the inherent acidity of glycyrrhetinic acid itself can be sufficient to catalyze the esterification without the addition of an external catalyst. google.com
The reaction temperatures for this esterification are typically elevated, varying based on the equipment used. In a laboratory setting using a conventional electrical oven, temperatures can range from 130°C to 220°C. google.comgoogle.com When using a microwave oven for synthesis, the temperature range is generally between 145°C and 180°C. google.comgoogle.com By carefully controlling the molar ratios of the reactants and the reaction times, the synthesis can be directed to favor the production of the desired mono-ester. google.com The progress and characterization of the resulting ester can be monitored using techniques like Size Exclusion Chromatography (SEC). google.com Similar direct esterification approaches are employed for creating other esters, such as Stearyl Glycyrrhetinate, where the acid is reacted with the corresponding alcohol. google.com
Synthetic Strategies for Novel Glycyrrhetinic Acid Derivatives
Glycyrrhetinic acid (GA), the precursor to Glyceryl Glycyrrhetinate, possesses three primary sites for chemical modification: the C-3 hydroxyl group in ring A, the α,β-unsaturated carbonyl group at C-11 in ring C, and the C-30 carboxyl group in ring E. mdpi.combeilstein-journals.org These sites allow for extensive derivatization to create novel analogues with diverse chemical properties.
Modifications at the C-3 Position (e.g., Spiro-pyrazoles, Arylation, Amino Acid Esters)
The C-3 hydroxyl group is a frequent target for structural modifications.
Spiro-pyrazoles and Heterocycles: Researchers have synthesized derivatives where heterocyclic systems are fused to ring A. For instance, indole- and N-phenylpyrazole-GA derivatives have been prepared. semanticscholar.org The synthesis of N-phenylpyrazole derivatives begins with the oxidation of GA to form a ketone at C-3, which is then reacted with ethyl formate (B1220265) and subsequently with substituted phenylhydrazines. semanticscholar.org The introduction of thiazole (B1198619) and other heterocyclic moieties at the C-3 position has also been explored. nih.gov
Arylation: Aromatic structures can be introduced at the C-3 position to create novel derivatives. nih.gov
Amino Acid Esters: The conjugation of amino acids to the C-3 hydroxyl group via an ester linkage is a well-documented strategy. mdpi.comub.edu Derivatives have been synthesized with various amino acids, including glycine, alanine (B10760859), L-isoleucine, L-leucine, L-valine, and L-phenylalanine. espublisher.comtandfonline.com These syntheses often involve coupling the protected amino acid with the C-3 hydroxyl group using standard peptide coupling methods. mdpi.com The resulting GA-amino acid conjugates often exhibit altered physicochemical properties. mdpi.com
Modifications at the C-30 Carboxyl Group (e.g., Amidation, Esterification)
The C-30 carboxyl group is another key site for derivatization, often modified to alter the molecule's polarity and biological activity. mdpi.combeilstein-journals.org
Amidation: The carboxyl group can be converted to an amide by reacting it with various amines. A common strategy involves the synthesis of piperazinyl amides. beilstein-journals.orgresearchgate.net This can be achieved by first converting the C-30 carboxyl group to an acyl chloride, which then reacts with piperazine (B1678402). beilstein-journals.org Alternatively, coupling agents like 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) can be used to directly form the amide bond. beilstein-journals.org Amides have also been formed with amino acids and other bioactive amines. espublisher.comunipr.it
Esterification: Esterification of the C-30 carboxyl group is a frequent modification. mdpi.comnih.gov This is exemplified by the synthesis of Stearyl Glycyrrhetinate, where glycyrrhetinic acid is reacted with stearyl bromide. google.com Methyl esters are also commonly prepared. espublisher.com The goal of C-30 esterification is often to enhance the lipophilicity of the parent compound. mdpi.com
Introduction of Double Bonds and Electronegative Functional Groups
Modifications to the A-ring, including the introduction of unsaturation and electron-withdrawing groups, have been investigated. Research has shown that creating a double bond between the C-1 and C-2 positions, combined with the introduction of an electronegative functional group at C-2, can be a significant structural alteration. plos.org A notable example is the introduction of a 2-cyano-1-en-3-one moiety in ring A. espublisher.com The synthesis of derivatives with a trifluoro group at the C-2 position has also been reported. scielo.br These modifications fundamentally alter the electronic properties of the A-ring.
Conjugation with Other Bioactive Moieties
To create hybrid molecules, glycyrrhetinic acid has been conjugated with a variety of other bioactive structures.
Phenolic Acids: GA has been linked to ferulic acid analogues at the C-30 position. mdpi.com
Cinnamamides: A series of derivatives containing a cinnamamide (B152044) moiety linked via piperazine or ethylenediamine (B42938) have been synthesized. rsc.org
Glycosylation: Following the principles of 'click chemistry,' glycosyl triazoles have been linked to the C-30 position of GA. This involves a 1,3-dipolar cycloaddition reaction between a glycosyl azide (B81097) and a propargyl ester of GA. science.gov
Polymers: For biomedical applications, GA has been conjugated to polymers like alginate and hyaluronic acid. unipr.it These conjugations typically form an amide linkage between the carboxyl group of the polymer and an amine group introduced on GA, or vice-versa. unipr.it
Evaluation of Synthetic Methods for Yield and Purity in Research Settings
The efficiency of synthetic routes for glycyrrhetinic acid derivatives is a critical aspect of research, with yields and purity being key metrics for evaluation. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final compounds. google.comrsc.org
The reported yields for these multi-step syntheses vary widely depending on the specific reaction and complexity of the derivative. For instance, the synthesis of Stearyl Glycyrrhetinate via esterification with stearyl bromide followed by recrystallization has been reported to achieve a yield of 86%. google.com In the synthesis of more complex derivatives, individual step yields are reported. The coupling of benzoylated glucuronic acid methyl ester imidate to the C-3 position of benzyl (B1604629) glycyrrhetinate was achieved with a 73.6% yield. google.com The synthesis of a GA-PEG-Cholesterol conjugate involved several steps with reported yields of 78.6% for acetylation, 85.4% for PEGylation of cholesterol, and 65% for the final conjugation. nih.gov The synthesis of pyrazole-fused GA derivatives has been reported with yields around 44%, resulting in a final product with over 95% purity as determined by UPLC. semanticscholar.org
The following table summarizes reported yields for various synthetic transformations of glycyrrhetinic acid.
| Derivative Type | Reaction Description | Reagents/Conditions | Reported Yield (%) | Purity | Reference |
| C-3 Glycoside | Coupling of imidate to C-3 OH | Trimethylsilyl trifluoromethanesulfonate | 73.6 | Column Chromatography | google.com |
| C-1, C-9 Dihydroxy GA | Oxidation of dehydro-GA methyl ester | NHPI, Na2Cr2O7, O2 | 76 | Not specified | scispace.com |
| C-1, C-9 Dihydroxy GA | Reduction of endo-peroxide | Thiourea, MeOH, 40°C | 68 | Not specified | scispace.com |
| C-30 Cinnamamide | Amidation of GA with cinnamamide linker | EDCI, HOBt, DMAP | 50-70 | ≥95% by HPLC | rsc.org |
| A-Ring Pyrazole | Cyclization with phenylhydrazine | Acetic acid, reflux | 44 | >95.0% by UPLC | semanticscholar.org |
| C-30 Stearyl Ester | Esterification with stearyl bromide | K2CO3, DMF | 86 | HPLC | google.com |
| GA-PEG-Chol Conjugate | Final conjugation step | DCC, DMAP | 65 | Column Chromatography | nih.gov |
Advancements in Glycyrrhetinic Acid Derivative Libraries for Biological Screening
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid (B12794562) derived from licorice root, serves as a valuable scaffold for medicinal chemistry due to its diverse biological activities and readily available structure. tandfonline.commdpi.com Its modifiable functional groups, particularly the C-3 hydroxyl and C-30 carboxylic acid, allow for the creation of extensive chemical libraries, which are then subjected to biological screening to identify novel therapeutic agents. tandfonline.comrsc.org Researchers have systematically synthesized and evaluated numerous GA derivatives, leading to significant advancements in understanding their structure-activity relationships (SAR). mdpi.comrsc.org
The development of GA-based derivative libraries often focuses on modifications at key positions of the triterpenoid skeleton to enhance potency and selectivity against various biological targets, particularly in the context of anticancer drug discovery. mdpi.comnih.gov Strategies include introducing diverse chemical moieties to the A-ring, C-ring, and C-30 carboxyl group. tandfonline.commdpi.commdpi.com
One common approach involves the modification of the C-3 position. For instance, a library of 32 GA derivatives was synthesized, creating ester linkages (GO series) and amide linkages (GN series) at the C-3 position. nih.gov Biological screening of these compounds against several cancer cell lines revealed that the amide derivatives (GN series) were generally more potent than the ester derivatives (GO series). nih.gov Notably, compound 26 from this library, featuring an amide linkage, demonstrated significantly stronger antitumor activity against the A549 lung cancer cell line than the standard chemotherapy drug cisplatin. nih.gov
Another fruitful area of exploration is the derivatization of the A-ring. A series of novel GA derivatives was created by introducing various heterocyclic rings conjugated with an α,β-unsaturated ketone in ring A. mdpi.com Screening against a panel of human cancer cell lines identified Compound 10 as the most active derivative, showing a 96-fold increase in potency against Jurkat cells compared to the parent glycyrrhetinic acid. mdpi.com Similarly, the synthesis of A-ring cleaved GA derivatives coupled with an amino acid yielded promising results. nih.gov Within this library, Compound 17 , which featured an alanine methyl ester chain and a reduced C-ring, was the most potent, with an IC₅₀ of 6.1 µM on Jurkat cells, making it 17-fold more potent than unmodified GA. nih.gov
Modification of the C-30 carboxyl group has also been a key strategy. A small library of GA C-30 amide derivatives incorporating an aminophosphonate moiety was synthesized and screened for cytotoxic effects. tandfonline.comCompound 60 from this series was found to be the most effective against a range of cancer cell lines, including lung, hepatoma, gastric, and osteosarcoma cells. tandfonline.com In another study, coupling GA with isoferulic acid and trans-4-hydroxycinnamic acid derivatives at the C-30 position also yielded compounds with cytotoxic effects against breast cancer cell lines. tandfonline.com
The construction of these diverse libraries allows for comprehensive biological screening, which is crucial for identifying lead compounds and elucidating structure-activity relationships. The data gathered from these screenings guide further structural modifications to optimize biological activity. mdpi.comnih.gov
Detailed Research Findings from Derivative Libraries
Table 1: Cytotoxicity of C-3 Modified Glycyrrhetinic Acid Derivatives
| Compound Series | Modification | Lead Compound | Tested Cell Lines | Key Finding (IC₅₀) | Reference |
|---|---|---|---|---|---|
| GN Series | Amide linkages at C-3 | Compound 26 | A549, HepG2, MCF-7, Hela | 2.109 µM (A549) | nih.gov |
| GO Series | Ester linkages at C-3 | - | A549, HepG2, MCF-7, Hela | Less potent than GN series | nih.gov |
| Amino Acid Derivatives | Amino acid coupling at C-3 and esterification at C-30 | Compound 46 (Alanyloxy moiety) | 15 different human tumor cell lines | 1.83 - 3.42 µM | mdpi.com |
This table summarizes the findings from studies where the C-3 position of glycyrrhetinic acid was modified. The GN series, with amide linkages, showed superior cytotoxicity compared to the GO series (ester linkages). Compound 26 was particularly potent against the A549 lung cancer cell line. Another study highlighted compound 46, with an alanyloxy group at C-3, as highly active across multiple cell lines.
Table 2: Antiproliferative Activity of A-Ring Modified Glycyrrhetinic Acid Derivatives
| Modification Strategy | Lead Compound | Tested Cell Line | Key Finding (IC₅₀) | Reference |
|---|---|---|---|---|
| Heterocyclic Ring Conjugation | Compound 10 | Jurkat | 1.1 µM | mdpi.com |
| A-Ring Cleavage with Amino Acid Coupling | Compound 17 | Jurkat | 6.1 µM | nih.gov |
| Ring A Enone Analogues | Compound 47 (2-trifluoromethyl derivative) | KU7, Panc-1, Panc-28 | 0.3 - 1.3 µM | tandfonline.com |
This table presents data from the biological screening of glycyrrhetinic acid derivatives with modifications to the A-ring. Introducing heterocyclic rings, cleaving the A-ring and coupling it with amino acids, or creating enone analogues have all proven to be effective strategies for enhancing antiproliferative activity. Compound 10 and Compound 47 showed particularly high potency.
Table 3: Cytotoxicity of C-30 Modified Glycyrrhetinic Acid Derivatives
| Modification Strategy | Lead Compound | Tested Cell Lines | Key Finding (IC₅₀) | Reference |
|---|---|---|---|---|
| C-30 Amide Derivatives (Aminophosphonate moiety) | Compound 60 | NCI-H460, HepG-2, MGC-803, MG-63, A549 | 6.25 - 9.11 µM | tandfonline.com |
| C-30 Ester Derivatives (Benzyl ester) | Compound 14 | 15 different human tumor cell lines | 6.15 - 23.82 µM | mdpi.com |
| Coupling with Cinnamic Acid Derivatives | Compound 94 (l-selenomethionine at C-3, isoferulic acid methyl ester at C-30) | MCF-7, MDA-MB-231 | 1.8 µM (MCF-7), 1.3 µM (MDA-MB-231) | tandfonline.com |
This table shows the results of modifying the C-30 carboxyl group of glycyrrhetinic acid. Creating amide and ester derivatives, as well as coupling with other bioactive molecules like isoferulic acid, has led to compounds with significant cytotoxic effects against various cancer cell lines. Compound 94, a hybrid molecule, demonstrated very potent activity against breast cancer cells.
Molecular and Cellular Mechanisms of Action
Anti-inflammatory Mechanisms
The anti-inflammatory prowess of Glyceryl Glycyrrhetinate (B1240380) and its active metabolite, glycyrrhetinic acid (GA), is attributed to its ability to interfere with multiple stages of the inflammatory response. This includes the production of pro-inflammatory cytokines, the expression of inflammatory enzymes, and the synthesis of lipid mediators.
Modulation of Pro-inflammatory Cytokine and Mediator Production
A cornerstone of Glyceryl Glycyrrhetinate's anti-inflammatory action lies in its capacity to suppress the production and expression of a range of pro-inflammatory molecules that are pivotal in orchestrating the inflammatory cascade.
Glycyrrhetinic acid has demonstrated a notable ability to inhibit the production and release of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in systemic inflammation. science.govnih.gov Studies have shown that GA can attenuate TNF-α-enhanced NF-κB activity in a concentration-dependent manner. nih.gov This is significant as TNF-α, primarily produced by immune cells like macrophages and monocytes, is an early effector that signals the host's immune system about threats. mdpi.com By binding to its receptor, TNFR1, TNF-α can trigger cellular apoptosis and modulate innate immune responses. mdpi.comorganscigroup.us Research in mouse models of collagen-induced arthritis revealed that 18β-glycyrrhetinic acid treatment led to a decrease in the elevated serum levels of TNF-α. frontiersin.org Furthermore, in a mouse model of asthma, 18β-GA was found to reduce TNF-α levels by approximately 70%. rsc.org Another study on indomethacin-induced small intestinal injury showed that a complex of 18β-glycyrrhetinic acid could reduce TNF-α expression by 27.5%. rsc.org
This compound and its derivatives effectively suppress the expression of other key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). rsc.orgnih.govscienceopen.com In TNF-α-induced human rheumatoid arthritis synovial cells (MH7A), 18β-glycyrrhetinic acid exhibited a significant inhibitory effect on the production of IL-1β and IL-6. frontiersin.org Similarly, in a mouse model of collagen-induced arthritis, administration of 18β-GA reduced the up-regulated serum levels of both IL-1β and IL-6. frontiersin.org One study demonstrated that a complex of 18β-glycyrrhetinic acid mitigated indomethacin-induced small intestinal injury by reducing IL-1β expression by 17.9% and IL-6 expression by 16.2%. rsc.org Furthermore, derivatives of 18β-GA have been shown to effectively inhibit the mRNA expression of IL-1β and IL-6 in LPS-stimulated macrophages. rsc.org
Glycyrrhetinic acid has been shown to modulate the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator. nih.govscienceopen.com Research indicates that GA can decrease the gene expression of iNOS by inhibiting IκBα phosphorylation and p65 translocation. nih.gov This leads to a reduction in NO production. nih.gov However, some studies have reported a dose-dependent increase in NO production and iNOS mRNA levels in mouse macrophages treated with GA, suggesting a more complex regulatory role. scilit.com This effect was linked to the activation of the NF-κB transcription factor. scilit.com In the context of triple-negative breast cancer cells, glycyrrhetinic acid has been found to activate iNOS, contributing to the generation of reactive nitrogen species. researchgate.net
A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and the subsequent synthesis of prostaglandin (B15479496) E2 (PGE2). nih.govscienceopen.com The inhibition of COX-2, a key enzyme in the inflammatory process, has been observed in various models. nih.govmdpi.com Glycyrrhizin (B1671929), the precursor to glycyrrhetinic acid, has been found to inhibit PGE2 production by activated rat peritoneal macrophages. nih.gov This inhibition is likely due to the suppression of arachidonic acid release. nih.gov Studies have shown that glycyrrhetinic acid can block PGE2 synthesis by inhibiting COX-2, which can concurrently lead to an increase in nitric oxide production in certain contexts. nih.govoup.com In a model of ulcerative colitis, GA was found to regulate the expression of COX-2 and PGE2. mdpi.com
Glycyrrhetinic acid has been shown to regulate the production of Leukotriene B4 (LTB4), a potent lipid mediator involved in inflammation and pruritus. nih.gov Research has demonstrated that GA can lower the elevated levels of LTB4 in the skin, suggesting that its antipruritic effects may be mediated through the inhibition of LTB4 production. nih.gov The 5-lipoxygenase (5-LO) pathway is responsible for producing LTB4, and glycyrrhizin has been shown to inhibit phospholipase A activity, a key enzyme in this pathway. nih.govcaldic.com
Research Findings on the Anti-inflammatory Mechanisms of this compound
| Mechanism | Key Findings | Model System | Reference(s) |
| Inhibition of TNF-α Secretion | Attenuated TNF-α enhanced NF-κB activity in a concentration-dependent manner. | TNF-α-induced HepG2 cells | nih.gov |
| Reduced elevated serum levels of TNF-α. | Mouse model of collagen-induced arthritis | frontiersin.org | |
| Reduced TNF-α levels by approximately 70%. | Mouse model of asthma | rsc.org | |
| Suppression of IL-1β and IL-6 Expression | Significantly inhibited TNF-α-induced production of IL-1β and IL-6. | TNF-α induced MH7A cells | frontiersin.org |
| Reduced up-regulated serum levels of IL-1β and IL-6. | Mouse model of collagen-induced arthritis | frontiersin.org | |
| Reduced IL-1β expression by 17.9% and IL-6 by 16.2%. | Indomethacin-induced small intestinal injury in mice | rsc.org | |
| Attenuation of iNOS Expression | Decreased iNOS gene expression through inhibition of IκBα phosphorylation and p65 translocation. | TNF-α-induced rat primary hepatocytes | nih.gov |
| Elicited a dose-dependent increase in NO production and iNOS mRNA levels via NF-κB activation. | Mouse macrophages | scilit.com | |
| Inhibition of COX-2 and PGE2 Synthesis | Inhibited prostaglandin E2 production by activated macrophages. | Rat peritoneal macrophages | nih.gov |
| Blocked prostaglandin-E2 synthesis via blockade of COX-2. | Indomethacin-induced small intestinal injury in mice | nih.gov | |
| Regulated the expression of COX-2 and PGE2. | Ulcerative colitis mice model | mdpi.com | |
| Regulation of Leukotriene B4 Production | Lowered elevated levels of LTB4 in the skin. | Mouse skin injected with substance P | nih.gov |
| Inhibits phospholipase A activity. | Lysosomal membrane | caldic.com |
Interference with Inflammatory Signaling Pathways
Glycyrrhetinic acid and its related compounds interfere with multiple key signaling pathways that are central to the inflammatory process. This interference is a cornerstone of its anti-inflammatory effects.
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. mdpi.com Glycyrrhetinic acid has been shown to significantly inhibit the activation of this pathway. acs.orgamegroups.cn In experimental models, 18β-glycyrrhetinic acid (18β-GA) has been observed to block the phosphorylation of key proteins in the NF-κB pathway, including p65, p50, and their inhibitory protein, IκB. frontiersin.org This inhibition of phosphorylation prevents the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit from the cytoplasm into the nucleus. amegroups.cnaai.org By preventing this nuclear translocation, glycyrrhetinic acid effectively halts the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and adhesion molecules. mdpi.comacs.orgfrontiersin.org Studies have demonstrated that this inhibitory effect occurs in a dose-dependent manner. acs.orgamegroups.cn
The Phosphatidylinositol 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 beta (GSK3β) signaling pathway is involved in a variety of cellular processes, including inflammation. nih.govacs.org Studies have indicated that glycyrrhizic acid (GA) and its metabolite, 18β-glycyrrhetinic acid (18β-GA), can influence this pathway to exert their anti-inflammatory effects. nih.govacs.org Specifically, GA has been shown to reduce the production of inflammatory cytokines by acting through the PI3K/Akt/GSK3β pathway. acs.orgresearchgate.net This action involves the inhibition of PI3K, which in turn affects the downstream signaling of Akt and GSK3β, ultimately leading to a decrease in the inflammatory response. researchgate.net
Toll-Like Receptor 4 (TLR4) is a key pattern recognition receptor that plays a fundamental role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of Gram-negative bacteria, and initiating an inflammatory cascade. foodandnutritionresearch.net Glycyrrhizin and its active metabolite, glycyrrhetinic acid, have been identified as antagonists of TLR4. frontiersin.orgcapes.gov.brfrontiersin.org By acting as a TLR4 antagonist, glycyrrhetinic acid can inhibit the binding of ligands like LPS to the receptor, thereby preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. scienceopen.com This antagonism helps to dampen the inflammatory response triggered by bacterial endotoxins. foodandnutritionresearch.net
High Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. haematologica.org It exerts its effects by binding to receptors such as the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like receptors. turkishimmunology.org Glycyrrhizin has been shown to directly bind to HMGB1, which can prevent HMGB1 from interacting with its receptors. researchgate.net Furthermore, treatment with glycyrrhizic acid has been found to reduce the expression of HMGB1 and RAGE. researchgate.netnih.gov By inhibiting the HMGB1-RAGE axis, glycyrrhetinic acid can suppress the amplification of inflammatory signaling and the subsequent release of inflammatory mediators. haematologica.orgturkishimmunology.orgahajournals.org
Modulation of Immune Cell Functions
Beyond its direct interference with inflammatory signaling pathways, glycyrrhetinic acid and its parent compound, glycyrrhizin, also modulate the functions of various immune cells. nih.gov These compounds have been shown to influence the activity of lymphocytes, including the regulation of T-cell subsets. nih.gov For instance, glycyrrhizin can trigger the production of interferons and enhance the activity of natural killer (NK) cells. nih.gov It can also regulate lymphocyte growth by accelerating the production of interleukin-2 (B1167480) (IL-2). nih.gov Furthermore, studies suggest that glycyrrhizin can modulate the immune response at its initial stages through its effects on dendritic cells (DCs), influencing T-cell differentiation. nih.gov In the context of the gut, orally administered 18β-glycyrrhetinic acid has been shown to induce the maturation of isolated lymphoid follicles and augment lymphocyte recruitment to the intestinal mucosa. plos.org
Data Tables
Table 1: Effects of Glycyrrhetinic Acid on Inflammatory Signaling Pathways
| Signaling Pathway | Key Protein(s) Targeted | Effect of Glycyrrhetinic Acid | Reference(s) |
| NF-κB Pathway | p65, p50, IκBα | Inhibition of phosphorylation and nuclear translocation | acs.orgamegroups.cnfrontiersin.orgaai.org |
| MAPK Pathways | p38, JNK, ERK | Inhibition of phosphorylation (context-dependent) | amegroups.cnfrontiersin.orgnih.gov |
| PI3K/Akt/GSK3β Pathway | PI3K, Akt, GSK3β | Inhibition of the pathway, leading to reduced cytokine production | acs.orgresearchgate.net |
| TLR4 Signaling | TLR4 | Antagonism of the receptor | scienceopen.comfrontiersin.orgcapes.gov.brfrontiersin.org |
| HMGB1/RAGE Axis | HMGB1, RAGE | Inhibition of HMGB1 binding to RAGE, reduction in expression | haematologica.orgresearchgate.netnih.gov |
Table 2: Modulation of Immune Cell Functions by Glycyrrhetinic Acid and Glycyrrhizin
| Immune Cell/Process | Effect | Reference(s) |
| Lymphocytes | Regulation of T-cell subsets, regulation of growth via IL-2 production | nih.gov |
| Natural Killer (NK) Cells | Enhanced activity | nih.gov |
| Dendritic Cells (DCs) | Modulation of the initial immune response, influencing T-cell differentiation | nih.gov |
| Intestinal Mucosa | Induction of isolated lymphoid follicle maturation, augmented lymphocyte recruitment | plos.org |
Inhibition of Reactive Oxygen Species (ROS) Generation by Neutrophils
Neutrophils are key components of the innate immune system that, upon activation during inflammation, produce significant amounts of reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH). nih.govmedicaljournalssweden.se While essential for host defense, excessive ROS production can lead to tissue damage.
Further research using neutrophil decoys encapsulating 18β-glycyrrhetinic acid has shown that these systems can protect cardiomyocytes from ROS-induced damage, highlighting the role of the compound in mitigating the effects of oxidative stress generated by immune cells. nih.gov
| Research Finding on ROS Inhibition by Neutrophils |
| Compound Studied: Glycyrrhizin |
| Model System: Human peripheral blood neutrophils |
| Key Finding: Dose-dependently decreased the generation of O₂⁻, H₂O₂, and OH radicals by neutrophils. The mechanism was identified as inhibition of generation, not direct scavenging. nih.gov |
| Compound Studied: 18β-glycyrrhetinic acid (GA) |
| Model System: In vitro model of Myocardial Ischemia/Reperfusion Injury |
| Key Finding: Neutrophil-based delivery systems for GA protect against ROS-induced damage and inhibit HMGB1 translocation. nih.gov |
Enhancement of Interleukin (IL)-10 Production
Interleukin-10 (IL-10) is a crucial anti-inflammatory cytokine that plays a key role in immunoregulation by inhibiting the production of pro-inflammatory cytokines. oatext.com The ability of a compound to enhance IL-10 production is a significant indicator of its anti-inflammatory potential.
Research in a murine model of hepatitis demonstrated that glycyrrhizin (GL) treatment led to an increased production of IL-10 by liver dendritic cells. nih.gov In mice with concanavalin-A-induced hepatitis, where IL-10 levels were initially suppressed, administration of GL restored and enhanced IL-10 production. nih.gov This effect was also confirmed in vitro, where culturing liver dendritic cells with GL resulted in increased IL-10 secretion. nih.gov This suggests that a key anti-inflammatory mechanism of glycyrrhizin, and by extension its derivatives, involves the upregulation of this critical immunosuppressive cytokine. nih.gov
| Research Finding on IL-10 Production |
| Compound Studied: Glycyrrhizin (GL) |
| Model System: Mice with concanavalin-A-induced hepatitis and in vitro liver dendritic cells (DCs) |
| Key Finding: GL administration increased the production of IL-10 by liver DCs, which is suggested to be involved in downregulating liver inflammation. nih.gov |
Influence on Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of the immune response, particularly T-cell responses. frontiersin.orgnih.gov In conditions like cancer, MDSCs accumulate and contribute to an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov
Glycyrrhizic acid (GA) has been shown to influence MDSCs as part of its immunomodulatory effects. In a study on melanoma, GA was found to restrict tumor progression by, in part, evading the anti-tumor suppressive function of MDSCs. nih.gov The mechanism involves the inhibition of key functional molecules in MDSCs, such as Cox2, PGE2, and Arginase 1. nih.gov Furthermore, glycyrrhizin has been noted to potentially alter the ratio of MDSCs to other myeloid cells, which could contribute to its anti-inflammatory effects. frontiersin.org
| Research Finding on Myeloid-Derived Suppressor Cells (MDSCs) |
| Compound Studied: Glycyrrhizic Acid (GA) |
| Model System: Melanoma tumor-bearing mice |
| Key Finding: GA inhibited the suppressive function of intra-tumoral MDSCs by downregulating Cox2, PGE2, and Arginase 1. nih.gov |
| Compound Studied: Glycyrrhizin (GL) |
| Model System: Not specified |
| Key Finding: The mechanism of GL against lung and cardiac inflammation may involve altering the ratio of myeloid derived suppressor cells (MDSCs) to CD11b+Gr1 myeloid cells. frontiersin.org |
Suppression of the Classical Complement Pathway
The complement system is a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. It can be activated through three pathways: classical, alternative, and lectin. microbenotes.combio-rad-antibodies.com The classical pathway is typically initiated by antigen-antibody complexes. microbenotes.comimmunodeficiencysearch.com
Research has clearly identified β-glycyrrhetinic acid as a potent and specific inhibitor of the classical complement pathway. nih.gov It was found to have a 50% inhibitory concentration (IC50) of 35 microM for the classical pathway, while showing no significant inhibition of the alternative pathway. nih.gov Detailed mechanistic studies revealed that β-glycyrrhetinic acid exerts its effect by targeting the complement component C2. nih.gov This specific suppression of the classical pathway is a key aspect of the immunomodulatory activity attributed to glycyrrhetinic acid and its derivatives. frontiersin.orgnih.gov
| Research Finding on the Classical Complement Pathway |
| Compound Studied: β-glycyrrhetinic acid |
| Model System: In vitro human complement activation assays |
| Key Finding: Potently and selectively inhibited the classical complement pathway (IC50 = 35 microM) by acting on complement component C2. The alternative pathway was not affected. nih.gov |
Antioxidant Mechanisms
In addition to its immunomodulatory effects, this compound's parent compounds exhibit antioxidant properties through various mechanisms.
Scavenging of Free Radicals (e.g., O₂⁻, H₂O₂, OH radicals)
Free radicals are highly reactive molecules that can cause cellular damage. researchgate.net Antioxidants can neutralize these radicals, preventing oxidative stress. While some compounds act as direct scavengers, the primary antioxidant mechanism of glycyrrhizin appears to be indirect. nih.govmdpi.com
| Research Finding on Free Radical Scavenging |
| Compound Studied: Glycyrrhizin |
| Model System: Cell-free xanthine-xanthine oxidase system |
| Key Finding: The compound did not directly scavenge O₂⁻, H₂O₂, or OH radicals in a cell-free system, indicating its primary role is inhibiting cellular generation. nih.gov |
| Compound Studied: Glycyrrhizin (G) |
| Model System: Renal cells |
| Key Finding: G has been shown to reduce the formation of intracellular ROS. mdpi.com |
Inhibition of Lipid Peroxidation
Lipid peroxidation is the oxidative degradation of lipids, which can lead to cell membrane damage and the formation of harmful byproducts. ipb.pt The ability to inhibit this process is a key feature of many antioxidant compounds.
Studies have shown that 18β-glycyrrhetinic acid can prevent the depletion of glutathione (B108866) and inhibit lipid peroxidation, thereby attenuating oxidative stress. mdpi.com In experimental models of diabetes, 18β-glycyrrhetinic acid demonstrated a protective effect on lipid peroxidation and antioxidant enzymes. mdpi.com However, the context of the cellular environment appears to be important, as one study in tobacco plant cells noted that glycyrrhetinic acid induced cell death accompanied by an increase in lipid peroxidation. nih.gov In mammalian systems relevant to inflammation and disease, the predominant finding is the inhibition of lipid peroxidation. mdpi.commdpi.comresearchgate.net
| Research Finding on Lipid Peroxidation |
| Compound Studied: Glycyrrhetinic Acid (GA) |
| Model System: Rotenone-induced neuroinflammation model |
| Key Finding: GA was able to attenuate oxidative stress through mechanisms including the inhibition of lipid peroxidation. mdpi.com |
| Compound Studied: 18β-glycyrrhetinic acid |
| Model System: Experimental diabetes in rats |
| Key Finding: Showed a protective effect on lipid peroxidation. mdpi.com |
Upregulation of Endogenous Antioxidant Enzymes (e.g., Glutathione-S-Transferase (GSTs), Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx))
Glycyrrhetinic acid (GA) has been shown to bolster the body's natural antioxidant defenses by increasing the activity and expression of several crucial endogenous antioxidant enzymes. patsnap.comtandfonline.comnih.govscielo.br This action is a key component of its protective effects against oxidative stress, a condition implicated in a variety of diseases. tandfonline.comrimcafd.com
Studies have demonstrated that GA can enhance the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). patsnap.comscielo.brresearchgate.netnih.gov For instance, in a study involving methotrexate-induced kidney injury in rats, administration of 18β-glycyrrhetinic acid led to a significant increase in the activities of SOD, GPx, and Glutathione-S-Transferase (G-S-T) in kidney tissue. tandfonline.com Similarly, in a model of carbon tetrachloride-induced liver fibrosis in mice, GA treatment markedly reversed the decrease in hepatic SOD, GSH-Px, and CAT activities. plos.org Another study found that GA treatment ameliorated the oxidative stress caused by bisphenol A (BPA) by increasing the activities of GPx, SOD, and CAT in heart tissue. nih.gov
The upregulation of these enzymes is linked to the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the antioxidant response. plos.orgnih.gov GA has been shown to upregulate Nrf2, which in turn increases the expression of its target genes, including those for SOD, CAT, and GPx. plos.orgnih.gov This mechanism helps to protect cells from damage by scavenging reactive oxygen species (ROS). patsnap.comrimcafd.com
The impact of GA on these enzymes can be concentration-dependent. For example, one study on human liver cells (LO2) found that a low concentration (25 μM) of GA stimulated an increase in SOD activity, while higher concentrations (50 μM and 100 μM) inhibited it. rimcafd.com This suggests a complex regulatory role for GA in cellular antioxidant systems.
Here is a summary of research findings on the effect of Glycyrrhetinic Acid on endogenous antioxidant enzymes:
| Enzyme | Effect | Model System | Reference |
| Superoxide Dismutase (SOD) | Increased activity | Methotrexate-induced kidney injury in rats | tandfonline.com |
| Superoxide Dismutase (SOD) | Increased activity | Carbon tetrachloride-induced liver fibrosis in mice | plos.org |
| Superoxide Dismutase (SOD) | Increased activity | Bisphenol A-induced cardiotoxicity in rats | nih.gov |
| Superoxide Dismutase (SOD) | Increased activity at low concentration, decreased at high concentration | Human LO2 liver cells | rimcafd.com |
| Glutathione Peroxidase (GPx) | Increased activity | Methotrexate-induced kidney injury in rats | tandfonline.com |
| Glutathione Peroxidase (GPx) | Increased activity | Carbon tetrachloride-induced liver fibrosis in mice | plos.org |
| Glutathione Peroxidase (GPx) | Increased activity | Bisphenol A-induced cardiotoxicity in rats | nih.gov |
| Glutathione-S-Transferase (GSTs) | Increased activity | Methotrexate-induced kidney injury in rats | tandfonline.com |
| Catalase (CAT) | Increased activity | Carbon tetrachloride-induced liver fibrosis in mice | plos.org |
| Catalase (CAT) | Increased activity | Bisphenol A-induced cardiotoxicity in rats | nih.gov |
Mechanisms of Electron Transfer and Interaction with Solvated Electrons
Electron transfer processes are fundamental to many biological reactions, including the generation of reactive oxygen species (ROS). nih.gov Glycyrrhetinic acid (GA) has been shown to interact with electrons, which is a key aspect of its antioxidant activity. nih.govresearchgate.net
Studies utilizing techniques like chemically induced dynamic nuclear polarization (CIDNP) and dissociative electron attachment (DEA) have shed light on the affinity of GA for both solvated and free electrons. nih.govresearchgate.net These studies have revealed that GA molecules are effective electron acceptors, even more so than molecular oxygen under certain conditions. nih.gov
The ability of glycyrrhizin, the precursor to GA, to capture a solvated electron has been demonstrated, which can prevent molecular oxygen from capturing it and subsequently forming ROS. researchgate.net This interaction with solvated electrons is a crucial mechanism of its antioxidant defense. nih.govresearchgate.net The process of electron transfer from a donor to GA is a rate-limiting step in certain metabolic reactions. frontiersin.org
Research using CIDNP has helped to elucidate the mechanisms of these electron transfer reactions in solution. nih.govresearchgate.net For example, the photoionization of the dianion of 5-sulfosalicylic acid has been used as a model to generate solvated electrons and study their interaction with GA. nih.govresearchgate.net These experiments provide strong evidence for the electron-accepting capabilities of GA.
Antiviral Mechanisms
Interference with Viral Entry into Host Cells
Glycyrrhetinic acid (GA) and its precursor, glycyrrhizin (GL), have demonstrated broad-spectrum antiviral activity, in part by interfering with the initial stages of viral infection, namely the entry of the virus into host cells. iimmun.runih.gov This interference is a multi-faceted process that involves inhibiting viral attachment and uptake, disrupting key protein interactions, and reducing the expression of cellular proteases necessary for viral entry. iimmun.runih.govmdpi.com
One of the primary antiviral mechanisms of GA is its ability to hinder the attachment of viruses to host cell receptors and their subsequent uptake. iimmun.ruresearchgate.net This action is partly attributed to the ability of GA to increase the rigidity of both cellular and viral membranes upon incorporation. iimmun.ru This increased membrane rigidity raises the energy threshold required for the conformational changes needed for fusion and makes it more difficult for virus-receptor complexes to move laterally within the membrane. iimmun.ru
Studies have shown that GL can block the binding of the SARS-CoV-2 spike protein to host cells. nih.gov This effect is achieved by directly targeting the virus, as demonstrated by experiments where pre-incubation of the virus, but not the host cells, with GL reduced infection. nih.gov
A key target for many viruses, including SARS-CoV-2, is the angiotensin-converting enzyme 2 (ACE2) receptor on host cells. nih.gov The virus's spike protein has a receptor-binding domain (RBD) that specifically interacts with ACE2 to facilitate entry. nih.govmdpi.com Both GL and GA have been shown to disrupt this critical interaction. nih.govmdpi.com
In silico and in vitro studies have demonstrated that GA can bind to the RBD of the SARS-CoV-2 spike protein, thereby preventing its attachment to ACE2. news-medical.netnanobioletters.combiorxiv.org Molecular docking analyses have identified several binding pockets for GA on the spike protein, including one at the interface with ACE2. nih.gov This binding interferes with the interaction between the spike protein and ACE2, effectively blocking a crucial step in the viral life cycle. nih.govresearchgate.net
For some viruses, such as SARS-CoV-2, entry into the host cell requires not only binding to a receptor like ACE2 but also the action of a cellular protease called Type 2 Transmembrane Serine Protease (TMPRSS2). frontiersin.orgresearchgate.net This protease cleaves the viral spike protein, a necessary step for membrane fusion and viral entry. researchgate.net
Research indicates that GL and its metabolites can directly inhibit the expression of TMPRSS2. nih.govmdpi.com By reducing the levels of this essential protease, GA can further restrict the virus's ability to enter the cell. frontiersin.org This provides an additional mechanism, independent of ACE2 binding, to block viral infection. frontiersin.orgcapes.gov.br
Here is a data table summarizing the antiviral mechanisms of Glycyrrhetinic Acid:
| Mechanism | Description | Virus Example | Reference |
| Inhibition of Viral Attachment and Uptake | Increases membrane rigidity, hindering viral fusion and movement. | General | iimmun.ru |
| Inhibition of Viral Attachment and Uptake | Blocks the binding of the viral spike protein to host cells. | SARS-CoV-2 | nih.gov |
| Disruption of RBD-ACE2 Interaction | Binds to the Receptor-Binding Domain (RBD) of the spike protein, preventing its interaction with the ACE2 receptor. | SARS-CoV-2 | mdpi.comnews-medical.netnanobioletters.combiorxiv.org |
| Reduction of TMPRSS2 Expression | Inhibits the expression of the cellular protease TMPRSS2, which is required for viral entry. | SARS-CoV-2 | nih.govmdpi.comfrontiersin.orgcapes.gov.br |
Modulation of Host Immune Response
Glycyrrhetinic acid and its derivatives have demonstrated the ability to influence the host's immune system, particularly in response to viral infections. This modulation is achieved through the stimulation of key antiviral cytokines and interference with viral replication processes.
Stimulation of Interferon (IFN) Secretion (e.g., IFN-β, IFN-γ)
Interferons (IFNs) are a group of signaling proteins that play a crucial role in the innate immune response to viral pathogens. wikipedia.org They are named for their ability to "interfere" with viral replication. wikipedia.org Glycyrrhizin (GL), a precursor to glycyrrhetinic acid, has been shown to trigger the production of interferons. nih.gov Specifically, GL can facilitate the production of IFN-γ in human T-lymphocytes. nih.gov Studies have also indicated that glycyrrhetinic acid (GA) treatment can lead to elevated splenic expression of IFN-γ. nih.gov This stimulation of IFN-γ is significant as it is involved in immune modifications and can enhance the antiviral state of cells. wikipedia.orgnih.gov Furthermore, GL and GA have been noted to reduce inflammation through IFN-γ, highlighting their important antiviral properties. mdpi.com
The immunomodulating activities of these compounds are also linked to their influence on other cytokines. For instance, Glycyrrhizin has been found to enhance the production of Interleukin-12 (IL-12), a cytokine that is instrumental in the development of T helper type 1 (Th1) cell-mediated immune responses, which are critical for controlling viral infections. nih.govnih.gov This effect on IL-12 production was observed to be independent of IFN-γ. nih.gov
Effect on Viral Replication Processes (e.g., Hepatitis A virus)
Beyond stimulating the immune system, glycyrrhetinic acid and its analogs can directly interfere with the life cycle of viruses. Research has shown that glycyrrhizin can inhibit the replication of the Hepatitis A virus (HAV) in a concentration-dependent manner. nih.gov The mechanism of this inhibition appears to occur at an early stage of the viral replication cycle, specifically by hindering the penetration of the virus into the host cell's plasma membrane. nih.gov It is important to note that this action is not virucidal, meaning it does not directly kill the virus particles, but rather prevents them from successfully infecting cells. nih.gov
The antiviral activity of these compounds is not limited to HAV. Glycyrrhizin and its derivatives have been shown to be effective against a broad spectrum of viruses. iimmun.ru The proposed mechanism for this wide-ranging activity involves the compound-induced reduction of membrane fluidity, which can interfere with processes like virus binding, endocytosis, and decapsidation. iimmun.ru Furthermore, glycyrrhizin can inhibit the release of infectious Hepatitis C virus (HCV) particles and has been shown to improve liver inflammatory injury induced by the mouse hepatitis virus. frontiersin.orgfrontiersin.org
Antiproliferative and Apoptosis-Inducing Mechanisms in Aberrant Cell Growth Models
In addition to their immunomodulatory and antiviral effects, glycyrrhetinic acid derivatives have been extensively studied for their potential to inhibit the growth of abnormal cells and induce programmed cell death, or apoptosis.
Induction of Apoptosis via Caspase and Mitochondria-Dependent Pathways
Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anticancer therapies aim to trigger this process in malignant cells. Glycyrrhetinic acid has been shown to induce apoptosis in various cancer cell models through mechanisms involving both caspase-dependent and mitochondria-dependent pathways. nih.govscilit.comspandidos-publications.com
The intrinsic, or mitochondria-mediated, pathway is a key route for apoptosis induction. Studies on 18α-glycyrrhetinic acid (18α-GA) in human leukemia HL-60 cells demonstrated that the compound decreased the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This disruption of the mitochondria leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm. nih.govscilit.comnih.gov The release of these factors is a critical step in initiating the apoptotic cascade. nih.gov
The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. Research has shown that 18α-GA treatment significantly increases the activity of caspase-3, -8, and -9 in HL-60 cells. nih.govscilit.comnih.gov Caspase-9 is a key initiator caspase in the mitochondrial pathway, while caspase-8 is an initiator in the extrinsic (death receptor) pathway, and caspase-3 is a crucial executioner caspase in both pathways. nih.gov The activation of these caspases ultimately leads to the cleavage of cellular proteins and the dismantling of the cell. nih.gov Similarly, glycyrrhizic acid (GA) has been found to induce apoptosis in mouse leukemia WEHI-3 cells through both caspase- and mitochondria-dependent pathways. spandidos-publications.com
Regulation of Apoptosis-Related Genes and Proteins (e.g., Bcl-2, Caspase-3, p53)
The process of apoptosis is tightly regulated by a network of genes and proteins. Glycyrrhetinic acid and its derivatives have been found to modulate the expression of several key apoptosis-related molecules.
The Bcl-2 family of proteins plays a central role in regulating the mitochondrial pathway of apoptosis. This family includes both anti-apoptotic proteins (like Bcl-2 and Bcl-xL) and pro-apoptotic proteins (like Bax and Bid). The balance between these opposing factions determines the cell's fate. Studies have consistently shown that glycyrrhetinic acid derivatives can shift this balance in favor of apoptosis. For instance, 18α-GA was found to decrease the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the levels of the pro-apoptotic proteins Bax and Bid in HL-60 cells. nih.govscilit.comnih.gov A similar effect was observed with glycyrrhizic acid, which was shown to reduce the Bax/Bcl-2 ratio. wjgnet.comnih.gov
As mentioned earlier, caspases are central to the execution of apoptosis. Glycyrrhetinic acid treatment leads to the activation and cleavage of caspases, particularly caspase-3. wjgnet.comnih.gov This is a downstream event following the release of cytochrome c from the mitochondria and is a clear indicator of apoptosis induction.
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In some contexts, glycyrrhizic acid has been shown to suppress the activation of p53, which in turn leads to a decrease in Bax expression and an increase in Bcl-2 expression, ultimately inhibiting apoptosis in certain models of liver injury. wjgnet.comnih.gov Conversely, other studies have shown that glycyrrhetinic acid derivatives can activate p53, contributing to their anticancer effects. brieflands.com The role of p53 in the action of glycyrrhetinic acid appears to be context-dependent.
Inhibition of Cell Proliferation and Colony Formation
A fundamental characteristic of cancer is uncontrolled cell proliferation. Glycyrrhetinic acid and its derivatives have demonstrated the ability to inhibit this process in various cancer cell lines.
Treatment with 18α-GA significantly inhibited the proliferation of human leukemia HL-60 cells in a dose-dependent manner. scilit.comnih.gov Similarly, 18β-glycyrrhetinic acid (18β-GA) has been shown to suppress the viability and proliferative capacity of rheumatoid arthritis fibroblast-like synoviocytes and gastric cancer cells. aging-us.comfrontiersin.org
Colony formation assays, which measure the ability of single cells to grow into a colony, are a key indicator of tumorigenic potential. Glycyrrhizinic acid has been shown to significantly inhibit the colony formation of MCF-7 human breast cancer cells. nih.gov Likewise, acetyl glycyrrhetinic acid methyl ester and 18β-GA have demonstrated the ability to inhibit colony formation in breast and gastric cancer cell lines, respectively. brieflands.comaging-us.comnih.gov This inhibition of both cell proliferation and the ability to form colonies underscores the potential of these compounds to interfere with the aberrant cell growth that characterizes cancer. frontiersin.org
Modulation of Specific Molecular Targets in Cancer Cells
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Glycyrrhetinic acid and its derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govresearchgate.net PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways and is implicated in various diseases, including cancer. nih.govmdpi.com While GA itself may be a weak inhibitor, its derivatives have shown significant PTP1B inhibitory activity. nih.govresearchgate.net For instance, certain indole-GA derivatives exhibit non-competitive inhibition of PTP1B with IC50 values in the low micromolar range, more potent than some known inhibitors like ursolic acid and suramin. researchgate.net The inhibition of PTP1B can disrupt cancer cell signaling pathways that are crucial for their growth and survival. nih.gov
Pin1 Inhibition and Downregulation of Cyclin D1
The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many cancers and plays a crucial role in tumorigenesis by regulating the function of various proteins involved in cell growth and survival. plos.orgdntb.gov.ua Glycyrrhetinic acid derivatives have been shown to possess potent Pin1 inhibitory activity. tandfonline.com Inhibition of Pin1 can lead to the suppression of cyclin D1, a key regulator of the cell cycle. plos.orgfrontiersin.org The downregulation of cyclin D1 contributes to cell cycle arrest and inhibits cancer cell proliferation. frontiersin.org Studies have shown that Pin1 inhibitors can suppress tumor growth both in vitro and in vivo. plos.org
MicroRNA (miR) Modulation
Glycyrrhetinic acid and its salts, such as dipotassium (B57713) glycyrrhizinate (DPG), can modulate the expression of several microRNAs (miRNAs) involved in cancer progression. nih.govusp.br In glioblastoma cell lines, DPG has been shown to suppress the NF-κB pathway by mediating the expression of miR-16 and miR-146a. nih.govresearchgate.net Furthermore, DPG treatment has been found to upregulate miR-4443 and miR-3620. nih.govmdpi.com This upregulation is associated with the post-transcriptional inhibition of genes like CD209 and TNC, which are involved in cell attachment and migration, thereby inhibiting cancer cell proliferation and migration. nih.govmdpi.com The modulation of these miRNAs represents another layer of the anti-cancer mechanism of glycyrrhetinic acid derivatives. researchgate.net
Interaction with Liver Cancer-Specific Binding Sites and Gene Expression Regulation
Glycyrrhetinic acid exhibits a notable affinity for the liver, which is attributed to the presence of specific GA receptors on the surface of hepatocytes. mdpi.comnih.gov These receptors are expressed more abundantly in liver tumor tissues compared to normal liver tissues, making GA a promising ligand for targeted drug delivery to hepatocellular carcinoma (HCC). nih.govacs.org The binding of GA to these receptors facilitates its uptake into liver cancer cells. mdpi.com
Once inside the cell, GA can regulate the expression of various genes. For example, it can inhibit the expression of genes involved in cell proliferation and metastasis. saudijournals.com Molecular docking studies suggest that GA can interact with and potentially inhibit proteins such as DNA methyltransferases (DNMTs), NF-κB, and c-Myc, which are crucial for the epigenetic regulation and proliferation of cancer cells. saudijournals.com This targeted interaction and subsequent gene expression regulation contribute to its anti-HCC effects, which include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. saudijournals.comacs.org
Enzyme Inhibition Profile
Glycyrrhetinic acid is known to inhibit several enzymes, with its effect on 11β-hydroxysteroid dehydrogenase (11β-HSD) being particularly well-documented. nih.gov It acts as an inhibitor of both 11β-HSD1 and 11β-HSD2. ahajournals.org The inhibition of 11β-HSD2 in the kidneys is responsible for some of the mineralocorticoid-like side effects of licorice. nih.gov
In addition to 11β-HSD, GA has been shown to be a mixed inhibitor of cytochrome P450 3A (CYP3A), with a reported IC₅₀ of 7.25 μmol/l. nih.gov This indicates a potential for drug interactions with substrates metabolized by this enzyme. nih.gov GA has also been identified as a competitive inhibitor of Glyoxalase I and an inhibitor of Factor Xa. nih.gov
Table 2: Enzyme Inhibition Profile of Glycyrrhetinic Acid
| Enzyme | Type of Inhibition | IC₅₀ / Kᵢ |
|---|---|---|
| 11β-hydroxysteroid dehydrogenase (11β-HSD1 & 11β-HSD2) | Inhibitor | Not specified |
| Cytochrome P450 3A (CYP3A) | Mixed Inhibitor | IC₅₀: 7.25 μmol/l, Kᵢ: 6.4 μmol/l nih.gov |
| Glyoxalase I | Competitive Inhibitor | Kᵢ: 0.29 μM nih.gov |
| Factor Xa | Inhibitor | IC₅₀: 32.6 ± 1.24 μM nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Weak Inhibitor | Not specified |
| Pin1 | Inhibitor (derivatives) | IC₅₀ < 2.4 µM (for some derivatives) tandfonline.com |
11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) Inhibition
One of the most well-characterized mechanisms of glycyrrhetinic acid and its derivatives is the inhibition of 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). patsnap.comresearchgate.net This enzyme is responsible for the conversion of active cortisol to its inactive form, cortisone. patsnap.commdpi.com By inhibiting 11β-HSD2, glycyrrhetinic acid effectively increases the local concentration and half-life of cortisol, thereby potentiating its effects. nih.govsummitcosmetics-europe.com This action is considered an indirect glucocorticoid anti-inflammatory mechanism. nih.gov
The inhibition of 11β-HSD2 by glycyrrhetinic acid is competitive. nih.gov In tissues like the kidney, this inhibition prevents the inactivation of cortisol, allowing it to bind to mineralocorticoid receptors, which can lead to effects mimicking those of aldosterone. frontiersin.orgahajournals.orgnih.gov Chronic administration of high doses of glycyrrhizic acid, the glycoside of glycyrrhetinic acid, has been shown to suppress the mRNA and protein expression of 11β-HSD2 in vivo, suggesting an indirect mechanism beyond simple competitive inhibition. nih.gov However, in vitro studies with glycyrrhetinic acid did not show an effect on 11β-HSD2 mRNA expression levels. nih.gov
Derivatives of glycyrrhetinic acid with modifications at the 3-hydroxyl and/or the carboxyl groups have been shown to be highly selective and potent inhibitors of 11β-HSD2. nih.gov This selective inhibition is a promising strategy for managing glucocorticoid-dependent diseases. researchgate.netnih.gov
Hyaluronate Lyase Inhibition (e.g., from Streptococcus agalactiae)
Glycyrrhetinic acid and its glycoside, glycyrrhizin, have been shown to inhibit hyaluronic acid-splitting enzymes, with the effect being dependent on the enzyme's source. nih.govwiley.com The strongest inhibitory activity was observed against hyaluronate lyase from Streptococcus agalactiae (Hyal B) and its recombinant form (rHyal B). nih.govwiley.comtandfonline.com In contrast, weaker inhibition was seen against hyaluronate lyases from Streptomyces hyalurolyticus and Streptococcus equisimilis, as well as hyaluronidase (B3051955) from bovine testis. nih.govwiley.comtandfonline.com For recombinant hyaluronate lyase from Streptococcus agalactiae, glycyrrhizin exhibited non-competitive dead-end inhibition. nih.govwiley.com
The inhibitory concentration (IC50) values demonstrate the potent effect on Streptococcus agalactiae hyaluronate lyase.
| Compound | Enzyme Source | IC50 (mM) |
| Glycyrrhizin | Streptococcus agalactiae (Hyal B) | 0.440 |
| Glycyrrhetinic Acid | Streptococcus agalactiae (Hyal B) | 0.060 |
| Glycyrrhizin | Streptomyces hyalurolyticus (Hyal S) | 1.020 |
| Glycyrrhetinic Acid | Streptomyces hyalurolyticus (Hyal S) | 0.260 |
| Glycyrrhizin | Bovine Testis Hyaluronidase | 1.300 |
| Glycyrrhetinic Acid | Bovine Testis Hyaluronidase | 0.090 |
| Data sourced from a study on the inhibitory effects of triterpenes on hyaluronate lyase. tandfonline.com |
α-Glucosidase Inhibition
Glycyrrhetinic acid and its derivatives have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. mdpi.comnih.gov This inhibitory activity is considered a potential mechanism for the anti-diabetic effects observed with some glycyrrhetinic acid derivatives. mdpi.comcitedrive.com For instance, a semisynthetic derivative of glycyrrhetinic acid, FC-122, was found to be a dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. citedrive.comresearchgate.net Molecular docking and kinetic studies have helped to reveal the mechanism of this inhibition. nih.govresearchgate.net
Peptide conjugates of 18β-glycyrrhetinic acid have also demonstrated potent α-glucosidase inhibitory activity, with some conjugates being several-fold more potent than the standard drug acarbose. nih.gov Kinetic studies revealed that these conjugates can act as either competitive or non-competitive inhibitors of the enzyme. nih.gov
Phospholipase A2 Inhibition
Glycyrrhetinic acid and its related compounds exhibit anti-inflammatory properties through the inhibition of phospholipase A2 (PLA2). summitcosmetics-europe.comhieisai.com.ph PLA2 is a key enzyme that initiates the arachidonic acid cascade, leading to the production of inflammatory mediators. summitcosmetics-europe.com By inhibiting the release of arachidonic acid, it prevents its conversion into prostaglandins (B1171923) and leukotrienes. summitcosmetics-europe.com
Research has shown that glycyrrhetinic acid and its derivatives can directly inhibit the activity of secretory type IIA phospholipase A2 (sPLA2-IIA). nih.gov In fact, sPLA2-IIA has been identified as a glycyrrhizin-binding protein. nih.gov Glycyrrhetinic acid was found to be a more potent inhibitor of purified sPLA2-IIA than its glycoside, glycyrrhizin. nih.gov
Other Enzyme Modulatory Activities
Beyond the aforementioned enzymes, glycyrrhetinic acid and its derivatives have been shown to modulate the activity of other enzymes. Some derivatives have been reported to inhibit tyrosinase activity, an enzyme involved in melanin (B1238610) production. researchgate.net Additionally, glycyrrhetinic acid has been found to inhibit (Na+ + K+)-ATPase in the basolateral membranes of the kidney in a dose-dependent manner. nih.gov This inhibition was shown to be competitive with ATP binding to the enzyme. nih.gov
Interference with Intercellular Communication
This compound and its parent compound can also influence cellular function by disrupting direct communication between cells.
Inhibition of Gap-Junctional Intercellular Communication in Fibroblasts and Other Cell Types
Glycyrrhetinic acid and its derivatives are known inhibitors of gap-junctional intercellular communication (GJIC). nih.govnih.govresearchgate.netmedchemexpress.com This inhibition has been observed in a variety of cell types, including human fibroblasts, alveolar epithelial cells, and corneal fibroblasts. nih.govnih.govarvojournals.orgarvojournals.org Gap junctions are channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities.
Studies have shown that 18α-glycyrrhetinic acid can rapidly and reversibly block GJIC at low concentrations. nih.gov In cultured corneal fibroblasts and myofibroblasts, treatment with 18-alpha-glycyrrhetinic acid blocked the transfer of dye between cells, demonstrating the inhibition of functional gap junctions. arvojournals.orgarvojournals.org Similarly, in human gingival fibroblasts, β-glycyrrhetinic acid significantly reduced dye transfer between cells in a dose-dependent manner. physiology.org
The inhibitory effect on GJIC is a significant pharmacological property, and various derivatives of glycyrrhetinic acid have been synthesized and tested to explore their structure-activity relationships in this context. nih.gov Some of these derivatives have shown high potency in inhibiting communication with low toxicity, making them valuable tools for studying the function of gap junctions. nih.gov
| Compound | Cell Type | Effect |
| 18α-glycyrrhetinic acid | Alveolar epithelial cells | Rapid and reversible blocking of GJIC at low concentrations (5 µM). nih.gov |
| 18-alpha-glycyrrhetinic acid | Corneal fibroblasts and myofibroblasts | Blocked spread of Lucifer yellow dye at 2 µM. arvojournals.orgarvojournals.org |
| β-glycyrrhetinic acid | Human gingival fibroblasts | Significantly reduced calcein (B42510) dye transfer at 20 µM, with further reduction at 100 µM. physiology.org |
Effects on Cell Membrane Functional Properties
Research into the specific effects of this compound on the functional properties of cell membranes often draws from studies on its parent compound, 18β-glycyrrhetinic acid, and other related ester derivatives. The available scientific literature indicates that these molecules can modulate several crucial functions of the cell membrane, primarily through two mechanisms: direct interaction with the lipid bilayer and interference with membrane-bound communication channels.
A significant body of evidence points to the ability of glycyrrhetinic acid and its derivatives to inhibit gap junctional intercellular communication (GJIC). pillbuys.comnih.govgrafiati.comresearchgate.net Gap junctions are specialized intercellular channels, formed by proteins called connexins, that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions and small molecules. nih.gov The inhibition of this communication pathway is a primary and well-documented effect on membrane function. nih.govresearchgate.net Studies on analogous compounds show that this inhibition can be rapid and reversible at low concentrations. nih.gov At higher concentrations or with extended exposure, these compounds can lead to a reduction in the expression of both the connexin proteins and their messenger RNA (mRNA), causing a more persistent disruption of intercellular communication. nih.gov
The table below summarizes the calorimetric findings for Stearyl Glycyrrhetinate interacting with a DMPC model biomembrane, which serves as a model for the potential effects of esterified glycyrrhetinic acid derivatives on membrane stability.
| Molar Fraction of Stearyl Glycyrrhetinate (SG) in DMPC Vesicles | Main Transition Peak Temperature (°C) | Effect on Membrane |
| 0.000 (Pure DMPC) | ~24.0 | Baseline |
| 0.045 | Shifted to a higher temperature | Stabilization, decreased fluidity |
| 0.090 | Further shift to a higher temperature | Increased stabilization |
| 0.130 | Broadened peak at higher temperature | Decreased cooperativity, stabilization |
This data is derived from studies on Stearyl Glycyrrhetinate and is presented as a model for the behavior of glycyrrhetinic acid esters within a lipid bilayer. mdpi.comresearchgate.net
This stabilization of the membrane by the stearyl ester contrasts with the parent glycyrrhetic acid, which has been shown to exert a fluidizing effect. mdpi.com The presence of the lipophilic stearyl or glyceryl moiety is believed to anchor the molecule within the hydrophobic core of the membrane, leading to these distinct effects on its physical properties. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of Glycyrrhetinate Esters
Influence of Esterification on Biological Activity
Esterification of the C-30 carboxylic acid group is a common strategy to enhance the biological activity of glycyrrhetinic acid. mdpi.comnih.gov This modification generally increases the lipophilicity of the compound, which can improve cellular uptake. vulcanchem.com Studies have consistently shown that converting the C-30 carboxylic acid to an ester can significantly boost antitumor efficacy compared to the parent glycyrrhetinic acid. mdpi.comnih.gov For instance, the introduction of various ester groups at this position has resulted in derivatives with heightened cytotoxicity against a range of cancer cell lines. mdpi.com The nature of the ester group, from simple alkyl chains to more complex moieties like benzyl (B1604629) esters, influences the degree of activity enhancement. mdpi.com The benzyl ester of glycyrrhetinic acid, for example, has demonstrated potent cytotoxic effects. mdpi.com Similarly, esterification at the C-3 hydroxyl group, or simultaneous esterification at both C-3 and C-30 positions, has been shown to increase antitumor activity. mdpi.comespublisher.com
Impact of Chemical Modifications at C-3 and C-30 Positions on Specific Activities
The functional groups at the C-3 and C-30 positions are critical determinants of the biological effects of glycyrrhetinic acid derivatives. tandfonline.comresearchgate.net These sites offer prime targets for chemical synthesis to create a diverse library of compounds with tailored activities. tandfonline.com
The cytotoxicity of glycyrrhetinic acid derivatives is profoundly influenced by the functional groups at the C-3 and C-30 positions. Glycyrrhetinic acid itself possesses relatively low antitumor activity. researchgate.netmedjchem.com However, chemical modifications can lead to a dramatic increase in potency.
Modifications at C-3: The C-3 hydroxyl group is considered crucial for maintaining cytotoxicity. tandfonline.com Replacing this hydroxyl group with an amino group, particularly in combination with esterification at C-30, yields highly cytotoxic compounds. nih.govmedjchem.com Studies have shown that 3-amino esters are significantly more cytotoxic than their 3-amino amide counterparts. medjchem.com Furthermore, introducing amino acid moieties at the C-3 position can enhance antitumor activity, with shorter side chains like alanyloxy resulting in higher cytotoxicity. mdpi.com
Modifications at C-30: The C-30 carboxyl group is essential for cytotoxicity, and its esterification generally improves efficacy. mdpi.com For example, methyl esterification improves cellular uptake compared to the free carboxylic acid form. vulcanchem.com The introduction of amino acid segments via amide linkages at C-30, however, has shown no significant cytotoxicity. researchgate.net In contrast, a series of derivatives where the C-30 position was modified with amide linkages (the GN series) were found to be more potent against various tumor cells than their ester-linked counterparts (the GO series). nih.gov
Ring A Modifications: Introducing a 2-cyano-1-en-3-one functionality into ring A of the glycyrrhetinic acid scaffold significantly improves cytotoxic activity. mdpi.commdpi.com This modification, often combined with methyl esterification at C-30, has produced some of the most potent derivatives. espublisher.commdpi.com
The following table summarizes the cytotoxic activities of various glycyrrhetinic acid derivatives against different human cancer cell lines.
| Compound | Modification Details | Cell Line | IC₅₀ (µM) | Reference |
| Glycyrrhetinic Acid (GA) | Parent Compound | Various | > 50 | mdpi.com |
| Compound 14 | Benzyl ester at C-30 | Various | 6.15 - 23.82 | mdpi.com |
| Compound 24 | Glycine at C-3, i-propyl ester at C-30 | Various | Potent | mdpi.comnih.gov |
| Compound 46 | Alanyloxy moiety at C-3 | Various | 1.83 - 3.42 | mdpi.com |
| Compound 74 | Furan-based NO-releasing derivative | HepG2, BEL-7402 | 2.90, 2.94 | mdpi.com |
| Compound 94 | L-selenomethionine at C-3, isoferulic acid methyl ester at C-30 | MCF-7, MDA-MB-231 | 1.8, 1.3 | tandfonline.com |
| Benzyl 3-amino-11-oxoolean-12-en-30-oate | 3-amino group, Benzyl ester at C-30 | 518A2 melanoma | 1.3 | medjchem.com |
| Compound 26 (GN series) | Amide linkage at C-3 | A549 | 2.109 | nih.gov |
| β-CDODA-Me | 2-cyano-1-en-3-one in Ring A, Methyl ester at C-30 | Colon Cancer Cells | More cytotoxic than des-cyano analogue | nih.gov |
| Compound 3j | Substituted phenyl carbamate (B1207046) at C-3 | Various | Potent | mdpi.com |
| C1 | 18β-GA ester derivative | HT-29 | 12.25 | medchemexpress.com |
Stereochemistry plays a crucial role in the biological activity of glycyrrhetinic acid derivatives. The natural isomer is 18β-glycyrrhetinic acid. rsc.org The orientation of substituents, particularly at the C-18 position, affects the conformation of the E-ring and thereby influences how the molecule interacts with its biological targets. nih.govaacrjournals.org
Studies comparing 18β- and 18α-isomers of 2-cyano-3,11-dioxo-olean-1,12-dien-30-oate methyl esters (β-CDODA-Me and α-CDODA-Me) revealed that while both are cytotoxic, they act as selective receptor modulators. nih.govaacrjournals.org For example, the β-isomer was found to have a higher binding affinity for the PPARγ receptor. vulcanchem.com This difference in stereochemistry leads to differential induction of proapoptotic proteins in various colon cancer cell lines, highlighting that subtle changes in 3D structure can lead to distinct biological outcomes. nih.govaacrjournals.org
Role of Hydroxyl Groups and Side Chain Substituents in Enzyme Inhibition
Glycyrrhetinic acid and its derivatives are known to inhibit various enzymes. The presence and nature of hydroxyl groups and other side chain substituents are key to this inhibitory activity.
Hyaluronidase (B3051955) Inhibition: The inhibitory effect of triterpenes like glycyrrhetinic acid on hyaluronate lyase is well-documented. wiley.comnih.gov Studies on flavonoids, another class of inhibitors, show that the number of hydroxyl groups directly correlates with inhibitory strength; more hydroxyl groups lead to stronger inhibition. wiley.comnih.govtandfonline.com While direct SAR studies on the hydroxyl groups of glycyrrhetinic acid derivatives are less common, it is plausible that the C-3 hydroxyl group and any hydroxyls on ester side chains (as in Glyceryl Glycyrrhetinate) contribute to binding and inhibition of target enzymes.
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Inhibition: Glycyrrhetinic acid is a known inhibitor of 11β-HSD, the enzyme that converts active cortisol to inactive cortisone. vulcanchem.comfrontiersin.org This inhibition is a primary mechanism behind some of licorice's physiological effects. frontiersin.org
Tyrosinase Inhibition: While glycyrrhetinic acid itself is a weak tyrosinase inhibitor, certain derivatives show enhanced activity. researchgate.net Esterification and other modifications can produce derivatives that are significantly more potent, suggesting that the side chain plays a critical role in interacting with the enzyme's active site. researchgate.net
Comparative Analysis of Glyceryl Glycyrrhetinate (B1240380) with Parent Glycyrrhetinic Acid and Other Derivatives
When compared to its parent compound, glycyrrhetinic acid, this compound represents a specific type of C-30 ester modification. While direct and extensive cytotoxic or enzyme-inhibitory data for this compound is not prevalent in the reviewed literature, its activity can be inferred from the general principles of SAR for this class of molecules.
Comparison with Glycyrrhetinic Acid (GA): The parent GA generally shows modest to low cytotoxicity. medjchem.comnih.gov Esterification at the C-30 position, as seen in this compound, is a well-established strategy for enhancing cytotoxic activity. mdpi.comnih.gov The addition of the glycerol (B35011) moiety increases the polarity and water solubility compared to simple alkyl esters, which could influence its pharmacokinetic profile and interaction with biological targets. While many potent derivatives feature increased lipophilicity or reactive groups like cyano-enones, the hydrophilic glyceryl group might offer a different therapeutic profile.
Comparison with Other Esters: Simple alkyl and benzyl esters at C-30 have proven to be highly cytotoxic. mdpi.com For instance, the benzyl ester (compound 14) and an isopropyl ester derivative (compound 24) showed significant activity. mdpi.com this compound's activity would depend on how the glyceryl group's size, polarity, and hydrogen-bonding capacity compare to these other ester groups in the context of binding to a specific biological target.
Comparison with Amide Derivatives: The conversion of the C-30 carboxyl group to an amide has produced mixed results. Some studies report that C-30 amides lack significant cytotoxicity, researchgate.net while others found that certain amide-linked derivatives were more potent than their ester counterparts. nih.gov This highlights that the specific nature of the modification (ester vs. amide) and the substituent itself are crucial.
Comparison with Ring-Modified Derivatives: The most potent derivatives often feature modifications in Ring A, such as the introduction of a 2-cyano-1-en-3-one group (e.g., β-CDODA-Me). mdpi.comnih.gov These compounds exhibit cytotoxicity that is orders of magnitude greater than the parent GA. This compound, lacking this potent pharmacophore, would be expected to be less cytotoxic than these highly modified analogues.
Analytical Methodologies for Glyceryl Glycyrrhetinate in Research
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the isolation and quantification of glyceryl glycyrrhetinate (B1240380) from various matrices, including cosmetic formulations and biological samples. High-Performance Liquid Chromatography (HPLC) is a predominant technique for this purpose. pillbuys.comjfda-online.com
High-Performance Liquid Chromatography (HPLC):
HPLC is widely used for the determination of glycyrrhetinic acid and its derivatives. pillbuys.com A common approach involves gradient elution with a mobile phase consisting of acetonitrile (B52724) and an acidic aqueous solution, such as 1% phosphoric acid, at a specified flow rate. jfda-online.com Detection is often achieved using a photodiode array (PDA) detector, which allows for the confirmation of the compound's identity by comparing its UV spectrum with that of a standard. jfda-online.com For quantitative analysis, calibration curves are constructed by plotting the peak area against known concentrations of a standard. jfda-online.com The method's validity is established by assessing parameters like linearity, recovery, and the limits of detection (LOD) and quantification (LLOQ). jfda-online.com
A specific HPLC method for a related compound, stearyl glycyrrhetinate, utilizes a SUPELCOSIL™ LC-DP column with a mobile phase of acetonitrile and 10mmol/L ammonium (B1175870) acetate (B1210297) (85:15) at a flow rate of 1.0mL/min and a detection wavelength of 250nm. google.com While this method is for a different ester of glycyrrhetinic acid, the principles can be adapted for glyceryl glycyrrhetinate.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another powerful technique for the analysis of glycyrrhetinic acid derivatives. pillbuys.com This method is particularly useful for the simultaneous analysis of various compounds in a sample. mdpi.com For the analysis of compounds like this compound, which are not sufficiently volatile, a derivatization step is often required to convert the analyte into a more volatile form suitable for GC analysis. mdpi.com The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the ionized compound, allowing for definitive identification.
Interactive Data Table: Example HPLC Parameters for Glycyrrhetinic Acid Derivatives
| Parameter | HPLC Method 1 jfda-online.com | HPLC Method 2 google.com |
| Analyte(s) | Liquiritin, Glycyrrhizin (B1671929), Glycyrrhetinic Acid | Stearyl Glycyrrhetinate |
| Column | Not specified | SUPELCOSIL™ LC-DP (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 1% Phosphoric Acid (gradient) | Acetonitrile: 10mmol/L Ammonium Acetate (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | Photodiode Array (PDA) | Not specified (UV detector implied by wavelength) |
| Detection Wavelength | Not specified | 250 nm |
| Column Temperature | Not specified | 35 °C |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV, IR)
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. solubilityofthings.comglycyrrhetinate.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed information about the molecular structure of a compound. nih.govmdpi.com Quantitative ¹H-NMR (qNMR) can be used for the purity assessment of glycyrrhizin analogs. mdpi.comsemanticscholar.org In the ¹H-NMR spectrum of a related compound, dipotassium (B57713) glycyrrhizinate, a characteristic signal for the hydrogen on the olefinic carbon (C-12) appears downfield, which can be used for quantification due to its good separation and line shape. mdpi.com Similar principles would apply to the structural analysis of this compound, allowing for the confirmation of the glyceryl moiety's attachment to the glycyrrhetinic acid backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is used to analyze organic compounds and is particularly useful for quantitative analysis. solubilityofthings.comglycyrrhetinate.com Glycyrrhetinic acid and its derivatives typically exhibit UV absorption, which can be used for their quantification. semanticscholar.org This technique is often coupled with HPLC for detection purposes. glycyrrhetinate.com
Infrared (IR) Spectroscopy:
IR spectroscopy is employed to identify the functional groups present in a molecule. solubilityofthings.com For instance, in the synthesis of stearyl glycyrrhetinate, Fourier-transform infrared (FT-IR) spectroscopy was used to characterize the final product, confirming the presence of expected functional groups. google.com For this compound, IR spectroscopy would be used to identify characteristic absorption bands for hydroxyl groups, the ester linkage, and the carbonyl group of the glycyrrhetinic acid scaffold.
Methods for Assessing In Vitro Biological Activity (e.g., Cell-based Assays, Enzyme Assays)
To investigate the biological effects of this compound, various in vitro assays are utilized. These assays are performed outside of a living organism, using isolated cells, tissues, or enzymes. longdom.org
Cell-based Assays:
Cell-based assays are crucial for evaluating the effects of a compound on cellular processes. For derivatives of glycyrrhetinic acid, cytotoxicity assays on cell lines such as human foreskin fibroblasts (HFF-1) have been conducted to assess their safety profile. mdpi.comresearchgate.net Other studies have used human breast cancer cell lines (MCF-7) to evaluate the anticancer activity of glycyrrhetinic acid derivatives. science.gov The effects on cell migration, invasion, and the expression of proteins like matrix metalloproteinases can also be investigated using cell-based models. nih.gov
Enzyme Assays:
Enzyme assays are used to determine the inhibitory or activating effect of a compound on a specific enzyme. Derivatives of glycyrrhetinic acid have been tested for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, which are relevant targets in the context of diabetes. mdpi.comresearchgate.net These assays measure the rate of the enzymatic reaction in the presence and absence of the test compound to determine its potency. longdom.org
Interactive Data Table: Examples of In Vitro Assays for Glycyrrhetinic Acid Derivatives
| Assay Type | Target/Cell Line | Measured Effect | Reference |
| Enzyme Assay | Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibitory Activity | mdpi.com, researchgate.net |
| Enzyme Assay | α-glucosidase | Inhibitory Activity | mdpi.com, researchgate.net |
| Cell-based Assay | Human Foreskin Fibroblasts (HFF-1) | Cytotoxicity | mdpi.com, researchgate.net |
| Cell-based Assay | Human Breast Cancer Cell Line (MCF-7) | Anticancer Activity | science.gov |
| Cell-based Assay | Colorectal Cancer Cells | Inhibition of cell migration and invasion | nih.gov |
Techniques for Studying Molecular Interactions (e.g., Molecular Docking, Molecular Dynamics)
Computational techniques such as molecular docking and molecular dynamics simulations provide insights into the binding mechanisms of a ligand, like this compound, with its biological target at the molecular level. researchgate.net
Molecular Docking:
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. researchgate.net This technique is used to understand the interactions between a ligand and the active site of a target protein. japsonline.com For instance, molecular docking studies have been performed on glycyrrhizin and its substructures to screen their activity against the SARS-CoV-2 RNA-dependent-RNA polymerase. nih.gov The results of these studies are often expressed as a binding energy, with a more negative value indicating a more favorable interaction. japsonline.comnih.gov
Molecular Dynamics (MD) Simulations:
MD simulations are used to study the physical movements of atoms and molecules over time. researchgate.net Following molecular docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex. nih.gov These simulations provide information on how the complex behaves in a dynamic environment, which can further validate the docking results and provide a more detailed understanding of the binding interactions. nih.gov
Advanced Research Formulations and Delivery System Investigations for Enhanced Biological Research
Formulation Strategies for In Vitro and Preclinical Studies
A primary focus of formulation research is to improve the dissolution and delivery of GA to target cells and tissues in experimental settings. Various strategies have been developed to address the lipophilic nature of GA.
One common approach is the development of solid dispersions , which involve dispersing the compound in a hydrophilic carrier matrix. This technique has been shown to improve the dissolution of GA by creating an amorphous form of the drug, thereby preventing recrystallization. nih.gov For instance, a novel oral solid dispersion was created by forming a salt with L-arginine and using a matrix-forming amphiphilic polymer, which significantly improved GA's solubility. researchgate.net
Another key strategy is the encapsulation of GA into various nanocarrier systems. These include liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. These formulations not only enhance solubility but also offer the potential for controlled release and targeted delivery, which are crucial for elucidating the compound's mechanisms of action in research models. mdpi.comgoogle.com For example, modifying GA liposomes with polyethylene (B3416737) glycol (PEG) has been shown to improve their stability. wiley.com Furthermore, the use of 1,2-propylene glycol as a solvent and humectant in the preparation of PEG-modified liposomes offers a safer formulation for cosmetic and dermatological research. wiley.com
The choice of formulation strategy often depends on the specific research application. For topical and transdermal studies, nanoemulsions have proven effective in increasing the skin permeability of GA compared to conventional emulsions. tandfonline.comtandfonline.comnih.gov For systemic applications in preclinical models, injectable formulations such as GA-loaded solid lipid nanoparticle solutions and their freeze-dried powder forms have been developed, demonstrating good stability and high encapsulation efficiency. google.com
Development of Nanocarriers for Targeted Delivery to Cells and Tissues in Research Models
Targeted delivery of GA to specific cells or tissues is a major goal in preclinical research to enhance efficacy and minimize off-target effects. Nanocarriers play a pivotal role in achieving this targeted delivery.
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. They are a versatile platform for GA delivery. mdpi.com The film-dispersion method is a common technique used to prepare GA-loaded liposomes. oncotarget.comnih.gov Research has focused on optimizing liposome (B1194612) formulations to achieve high encapsulation efficiency. For example, using an orthogonal design method, the optimal preparation conditions for glycyrrhizic acid liposomes were found to be a drug-to-lipid ratio of 1:30, a lecithin (B1663433) to cholesterol ratio of 1:1, and an ultrasonic time of 120 seconds, resulting in an encapsulation efficiency of about 90%. scirp.org
To enhance stability and circulation time in preclinical models, PEG-modified liposomes have been developed. wiley.com Furthermore, to achieve active targeting, especially to liver cells (hepatocytes), liposomes have been functionalized with specific ligands. Glycyrrhetinic acid itself can act as a targeting ligand due to the presence of specific GA receptors on hepatocyte membranes. tandfonline.comfrontiersin.org Studies have also explored modifying GA liposomes with galactosylated derivatives, which are recognized by asialoglycoprotein receptors on liver cells, thereby enhancing liver-specific delivery. oncotarget.com For instance, glycyrrhetinic acid-modified liposomes encapsulating wogonin (B1683318) demonstrated improved cellular uptake and tumor recognition in HepG2 cells compared to unmodified liposomes. frontiersin.org
The table below summarizes the characteristics of different GA-loaded liposome formulations from various studies.
| Liposome Formulation | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Glycyrrhizic Acid Liposomes | Ultrasonic-film dispersion | ~50 | -28.9 | ~90 | Optimized preparation conditions achieved high encapsulation efficiency. | scirp.org |
| PEG-modified GA Liposomes | Solvent-ultrasonic | 117 ± 4.6 | - | - | Showed smaller particle size and better stability compared to non-modified liposomes. | wiley.com |
| Paeoniflorin-loaded GA-modified Liposomes | Thin film dispersion | 127.93 ± 1.47 | -39.20 ± 0.75 | - | Uniform distribution suitable for intravenous administration. | tandfonline.com |
| Murrayafoline A-loaded GA Liposomes | Film hydration and extrusion | ~100 | Slightly negative | - | Uniform size distribution with a PDI of around 0.139. | nih.gov |
| Gal-modified GA Liposomes | Film-dispersion | - | - | > 94% | Lyophilized form showed good stability during storage. | oncotarget.com |
Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid biodegradable lipids, offering advantages like high stability and the ability to incorporate lipophilic compounds like GA. mdpi.com The high shear homogenization coupled to ultrasound (HSH-US) method is a common technique for preparing GA-loaded SLNs. mdpi.comnih.gov
Research has demonstrated that SLNs can effectively encapsulate GA and its derivatives, such as stearyl glycyrrhetinate (B1240380) (SG). mdpi.comnih.gov These nanoparticles typically exhibit a spherical shape and mean diameters in the range of 75–110 nm, with high entrapment efficiency (often exceeding 95%). mdpi.comresearchgate.net The lipid matrix of SLNs provides a controlled release profile for the encapsulated compound. google.com
Furthermore, the surface of SLNs can be modified with targeting ligands to direct them to specific cells or tissues. For instance, SLNs have been co-modified with both GA and folate to target hepatocellular carcinoma cells, which overexpress receptors for both ligands. mdpi.com The use of natural saponins (B1172615) like glycyrrhizin (B1671929) as stabilizers has also been shown to produce stable tristearin (B179404) SLNs. researchgate.net
The table below presents data on various GA-loaded SLN formulations.
| SLN Formulation | Preparation Method | Mean Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Findings | Reference |
| GA-SLNs | High Shear Homogenization - Ultrasound (HSH-US) | - | - | - | Demonstrated interaction with model biomembranes, suggesting potential as a delivery system. | mdpi.comnih.gov |
| Cantharidin-loaded GA- and/or Folate-modified SLNs | Emulsion ultrasonic dispersion | 75-110 | Approx. -10 | > 95 | Showed spherical shape and high entrapment efficiency. | mdpi.comresearchgate.net |
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. tandfonline.comscielo.brresearchgate.net They are particularly useful for enhancing the transdermal delivery of poorly water-soluble compounds like GA. tandfonline.comtandfonline.comnih.gov The phase inversion temperature (PIT) method is a low-energy technique used to prepare GA-loaded nanoemulsions. tandfonline.comtandfonline.comnih.gov
Studies have shown that nanoemulsion systems can significantly increase the permeation of GA through the skin compared to conventional oil-in-water emulsions. tandfonline.comtandfonline.comnih.gov For example, a nanoemulsion with a mean droplet diameter of 210 nm demonstrated a higher transdermal flux of GA through excised human skin. tandfonline.comtandfonline.com
Besides nanoemulsions, other colloidal systems are also being explored for GA delivery. Mesoporous silica (B1680970) nanoparticles (MSNs) functionalized with GA have been developed as carriers for insoluble drugs like curcumin (B1669340), showing enhanced cytotoxicity and cellular uptake in hepatocellular carcinoma (HepG2) cells. dovepress.comnih.govPolymeric micelles , formed from amphiphilic block copolymers, have also been modified with GA to create liver-targeted drug delivery systems. nih.gov These micelles can encapsulate hydrophobic drugs and have shown a pH-dependent release profile. nih.govrsc.org Additionally, nanostructured lipid carriers (NLCs) , a newer generation of lipid nanoparticles, have been used to load curcumin and have been modified with GA for targeted delivery. nih.gov
The table below highlights findings from research on GA-loaded nanoemulsions.
| Nanoemulsion Formulation | Preparation Method | Mean Droplet Diameter (nm) | Key Findings | Reference |
| GA-loaded Nanoemulsion | Phase Inversion Temperature (PIT) | 210 | Significantly increased transdermal permeability of GA compared to a control emulsion. | tandfonline.comtandfonline.comnih.gov |
| Glycyrrhizin-loaded Nanoemulsion | - | < 100 | Acted as a promising vehicle for transdermal delivery without additional permeation enhancers. | scielo.br |
Mechanisms of Enhanced Cellular Uptake and Bioaccumulation in Research Models
A key advantage of using targeted nanocarriers for GA delivery is the potential for enhanced cellular uptake and bioaccumulation in specific cell types. Research has shown that GA-modified nanocarriers can be internalized by cells through receptor-mediated endocytosis. spandidos-publications.commdpi.com
Hepatocytes and certain cancer cells, such as hepatocellular carcinoma cells, have been found to express specific binding sites or receptors for GA. dovepress.comspandidos-publications.com This allows for the active targeting of these cells by nanocarriers decorated with GA on their surface. The binding of the GA ligand on the nanocarrier to its receptor on the cell membrane triggers the internalization of the nanoparticle, often through mechanisms like micropinocytosis and caveolae-mediated endocytosis. spandidos-publications.com
Competitive inhibition assays have been used to confirm this receptor-mediated uptake. In these experiments, cells are pre-treated with free GA, which saturates the GA receptors. This pre-treatment has been shown to significantly reduce the uptake of GA-functionalized nanocarriers, confirming the specificity of the interaction. mdpi.comdovepress.com For example, the cellular uptake of GA-functionalized mesoporous silica nanoparticles loaded with curcumin (MSN-GA-CUR) by HepG2 cells was significantly higher than that of non-targeted nanoparticles. dovepress.com This enhanced uptake was attributed to the specific GA receptor-mediated endocytosis mechanism. dovepress.com Similarly, the uptake of cantharidin-loaded SLNs co-modified with GA and folate was enhanced through binding to both the glycyrrhetinic acid receptor and the folate receptor. mdpi.com
The enhanced cellular uptake leads to higher intracellular concentrations of the encapsulated compound, which can translate to greater efficacy in in vitro and preclinical models. frontiersin.orgmdpi.com Studies have shown that GA-modified liposomes and nanoparticles lead to increased cytotoxicity in cancer cell lines compared to non-targeted formulations. frontiersin.orgmdpi.com
Impact of Delivery Systems on Compound Stability and Release Kinetics in Research Models
Encapsulation within delivery systems can significantly impact the stability and release profile of GA in research models. The poor stability of some formulations, such as nanoemulsions, can be a challenge, with droplet size changing over time, especially with temperature fluctuations. tandfonline.comtandfonline.comnih.gov However, other formulations like lyophilized liposomes have demonstrated good stability during storage, with minimal degradation of the encapsulated GA. oncotarget.com
Delivery systems can also provide a sustained and controlled release of GA. In vitro release studies have shown that the release of GA from liposomes is significantly prolonged compared to a solution of the free compound. oncotarget.com For example, the release of GA from a solution was almost complete within 12 hours, whereas liposomal encapsulation dramatically extended this release time. oncotarget.com Similarly, GA-loaded micelles have demonstrated a sustained release profile. rsc.org
The release of GA from some delivery systems can also be triggered by specific environmental cues, such as pH. For instance, pH-sensitive mixed micelles have been designed to release their payload more rapidly in the acidic environment characteristic of tumor tissues or intracellular compartments like endosomes and lysosomes. rsc.org This pH-dependent release was also observed in GA-modified metal-organic framework-based drug delivery systems. researchgate.net This controlled release mechanism is crucial for ensuring that the compound is delivered to its site of action within the cell.
The table below provides an overview of the release kinetics of GA from different delivery systems.
| Delivery System | Release Profile | Key Findings | Reference |
| GA-modified Liposomes | Prolonged release | Dramatically prolonged the retention time of GA compared to a GA solution. | oncotarget.com |
| pH-sensitive Mixed Micelles | pH-dependent, sustained release | Showed rapid drug release in a weak acid environment (pH 5.0) compared to a physiological environment (pH 7.4). | rsc.org |
| GA-modified Metal-Organic Frameworks | pH-dependent release | Exhibited a pH-dependent release pattern. | researchgate.net |
| GA-cyclodextrin-pullulan Nanoparticles | Slow and sustained release | The release of GA from the nanoparticles was slow and sustained compared to free GA. | nih.gov |
| DOX-loaded PEG-GA@ZIF-8 | pH-dependent release | The final release rate of DOX was significantly higher in acidic conditions (pH 5.0) compared to pH 7.4. | mdpi.com |
Future Directions in Glyceryl Glycyrrhetinate Academic Research
Exploration of Novel Molecular Targets and Signaling Pathways
Future research will delve into identifying novel molecular targets for glycyrrhetinic acid, the active component of Glyceryl Glycyrrhetinate (B1240380). While its interaction with enzymes like 11β-hydroxysteroid dehydrogenase is known, scientists are now looking beyond these established targets. patsnap.com The focus is shifting towards a comprehensive understanding of how it modulates various signaling pathways. Key areas of investigation include its influence on the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are crucial in cell proliferation, inflammation, and apoptosis. nih.govresearchgate.netnih.gov For instance, studies have shown that glycyrrhetinic acid can interfere with the JNK/c-Jun signaling pathway activated by TNF-α and regulate the balance between the Ras/MAPK and PI3K/Akt pathways. nih.govresearchgate.net Furthermore, its potential to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, is a significant area of future exploration. patsnap.comresearchgate.net Network pharmacology and molecular docking studies are being employed to predict and validate new targets, such as those involved in diabetic nephropathy. nih.govresearchgate.netwjgnet.com
Investigation of Synergistic Effects with Other Bioactive Compounds in Cellular Models
There is a growing interest in the synergistic effects of Glyceryl Glycyrrhetinate with other bioactive compounds. Research indicates that combining it with other molecules can dramatically enhance its therapeutic effects, such as cytotoxicity against cancer cells. tandfonline.com This approach may offer a more potent outcome than using a single molecule. tandfonline.com For example, studies have explored the synergistic anti-inflammatory effects of glycyrrhizin (B1671929), a precursor to glycyrrhetinic acid, with other constituents found in licorice extract. nih.gov The combination of glycyrrhetinic acid with other anticancer drugs is also a promising area, with the potential to improve treatment efficacy. dovepress.com Future cellular model studies will likely focus on elucidating the mechanisms behind these synergistic interactions, which could involve divergent modes of action of the combined molecules. tandfonline.com
Application of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms
The application of advanced "omics" technologies is set to revolutionize our understanding of this compound's mechanisms of action. nih.govfrontiersin.orgresearchgate.net Transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular changes induced by this compound. nih.govfrontiersin.orgresearchgate.net For instance, proteomics can identify protein expression changes, as demonstrated in a study where tandem mass tag analysis revealed a decrease in mitochondrial ribosomal protein L35 (MRPL35) expression in gastric carcinoma cells after treatment with 18β-glycyrrhetinic acid. wjgnet.com Metabolomics can be used to characterize the metabolic changes in microorganisms like Staphylococcus aureus in response to the compound, shedding light on its antimicrobial mechanisms. mdpi.com Multi-omics approaches, integrating data from genomics, transcriptomics, and metabolomics, will be crucial for building comprehensive regulatory networks and understanding the complex interactions between the compound, the plant it's derived from, and its environment. nih.govmdpi.com
Development of New Synthetic Derivatives with Tuned Biological Activities
Significant research efforts are being directed towards the synthesis of novel derivatives of glycyrrhetinic acid to enhance its biological activities and improve its drug-like properties. nih.govresearchgate.netrsc.org Modifications at the C-3 hydroxyl and C-30 carboxylic acid groups of the glycyrrhetinic acid scaffold have been shown to be particularly effective in increasing cytotoxicity against cancer cells. tandfonline.commdpi.com Strategies include introducing amino acid moieties, creating amide linkages, and forming conjugates with other bioactive molecules. tandfonline.comnih.gov For example, derivatives with amide linkages at the C-3 position have shown stronger antitumor activity than the parent compound. nih.gov The development of A-ring cleaved derivatives has also yielded compounds with enhanced and more selective antiproliferative activity. ub.edu The goal is to create a diverse library of derivatives with fine-tuned properties, such as increased potency and selectivity for specific targets. nih.govmdpi.com
High-Throughput Screening and Computational Drug Design for Novel Glycyrrhetinate Analogues
High-throughput screening (HTS) and computational drug design are becoming indispensable tools in the quest for novel and more effective glycyrrhetinate analogues. nih.gov Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are being used to predict the biological activity of new derivatives and to understand their interactions with molecular targets. researchgate.nettandfonline.com These approaches can guide the rational design of new compounds with improved properties. nih.gov For instance, structure-based design has been used to develop glycyrrhetinic acid derivatives that target the high-mobility group box-1 (HMGB1) protein, a mediator of inflammation in sepsis. nih.gov Molecular docking has also been employed to investigate the binding of glycyrrhizin analogs to the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.gov These computational tools, combined with HTS, will accelerate the discovery of new lead compounds for various therapeutic applications. science.gov
Elucidating Full Antioxidant and Electron Transfer Mechanisms
While glycyrrhetinic acid is known to possess antioxidant properties, the complete elucidation of its antioxidant and electron transfer mechanisms remains a key area for future research. patsnap.comnih.gov Studies have shown that it can scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. patsnap.com It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. mdpi.comrsc.org Future investigations will likely employ advanced analytical techniques to study the electron transfer processes involved in its antioxidant activity. Understanding these mechanisms at a molecular level is crucial for optimizing its use as a protective agent against oxidative stress-related conditions.
Further Characterization of Anti-microbial Mechanisms
The antimicrobial properties of glycyrrhetinic acid and its derivatives are well-documented, but further characterization of the underlying mechanisms is needed. mdpi.comscite.ai Research has shown that it can inhibit the synthesis of DNA, RNA, and proteins in bacteria. mdpi.comscite.ai In the case of Staphylococcus aureus, it has been found to inhibit several metabolic pathways, including those for carbohydrates and amino acids. nih.gov For Aeromonas hydrophila, it has been shown to down-regulate the expression of hemolysis-related genes without affecting bacterial growth, suggesting a virulence-modulating effect. frontiersin.org Future studies will likely focus on identifying the specific molecular targets within microbial cells and understanding how the compound disrupts cellular processes. This knowledge is essential for developing new strategies to combat antibiotic-resistant bacteria. mdpi.com
Q & A
Q. How can researchers mitigate batch-to-batch variability in this compound’s biological activity?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Define critical quality attributes (CQAs): enantiomeric purity (chiral HPLC), particle size distribution (laser diffraction), and residual solvent levels (GC-MS). Use accelerated stability studies (40°C/75% RH) to establish shelf-life .
Q. Table 1: Key Analytical Parameters for this compound Characterization
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC-UV (220 nm) | ≥98% peak area | |
| Enantiomeric Excess | Chiral HPLC (AD-H column) | ≥99.5% | |
| Solubility | Shake-flask (pH 7.4) | LogP: 3.2 ± 0.3 | |
| Thermal Stability | TGA/DSC | Degradation onset >150°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
